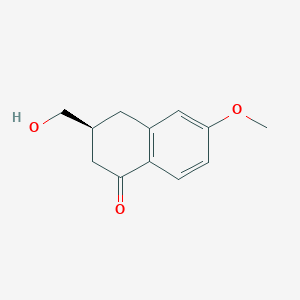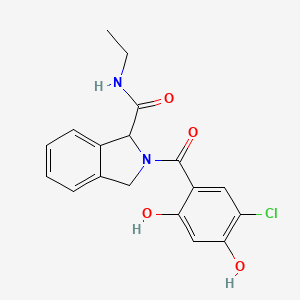
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by its imidazole ring, which is substituted with ethyl and prop-2-en-1-yl groups, and is paired with a formate anion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with prop-2-en-1-yl bromide in the presence of a base, followed by the addition of formic acid to form the desired imidazolium salt . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the ethyl or prop-2-en-1-yl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium salts.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties. It can disrupt microbial cell membranes, leading to cell death.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium cation can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, disrupting their integrity and leading to cell lysis.
Comparación Con Compuestos Similares
1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium formate can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: This compound is similar in structure but has different alkyl substituents. It is commonly used as an ionic liquid in various applications.
1-Ethyl-3-methylimidazolium acetate: This compound has an acetate anion instead of formate. It is used in similar applications but may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substituents and the formate anion, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
918631-60-4 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1-ethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C8H14N2.CH2O2/c1-3-5-10-7-6-9(4-2)8-10;2-1-3/h3,6-7H,1,4-5,8H2,2H3;1H,(H,2,3) |
Clave InChI |
BESMZWJJHHKQLW-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+]1CN(C=C1)CC=C.C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)

![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
propanedinitrile](/img/structure/B12610485.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

propanedinitrile](/img/structure/B12610496.png)
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)


